
Fmoc-His(Mtt)-OH
Vue d'ensemble
Description
Fmoc-His(Mtt)-OH is a protected histidine derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a 4-methyltrityl (Mtt) group shielding the imidazole ring’s nitrogen. The Mtt group is highly acid-labile, enabling selective deprotection under mild conditions (1–2% trifluoroacetic acid, TFA), which is advantageous in orthogonal synthesis strategies . Its synthesis involves introducing Mtt to the imidazole ring and Fmoc to the α-amino group using dichlorodimethylsilane as a dual-protecting agent, yielding high purity (>95%) . This compound is particularly valuable in synthesizing complex peptides requiring stepwise deprotection, such as phosphorylated or cyclic peptides .
Méthodes De Préparation
Chemical Identity and Structural Features
Fmoc-His(Mtt)-OH (CAS 133367-34-7) has the empirical formula and a molecular weight of 633.73 g/mol . Its structure includes an Fmoc group on the α-amino nitrogen and an Mtt group on the imidazole ring’s τ-nitrogen (Figure 1). The Mtt group’s methyl-substituted trityl moiety enhances solubility in organic solvents like dimethylformamide (DMF) compared to non-methylated trityl (Trt) derivatives . The SMILES string [n]4(cnc(c4)C[C@H](NC(=O)OCC5c6c(cccc6)c7c5cccc7)C(=O)O)C(c3ccc(cc3)C)(c2ccccc2)c1ccccc1
and InChI key confirm the stereochemistry and substitution pattern .
Synthesis Strategies
Side-Chain Protection of Histidine
The synthesis begins with protecting histidine’s imidazole side chain. The Mtt group is introduced via reaction with 4-methyltrityl chloride under basic conditions (e.g., diisopropylethylamine in DMF) . This step selectively shields the τ-nitrogen, leaving the π-nitrogen available for potential interactions during peptide elongation. The Mtt group’s steric bulk minimizes side reactions, such as racemization or premature deprotection .
Fmoc Protection of the α-Amino Group
After side-chain protection, the α-amino group is derivatized with Fmoc-chloride in the presence of a base (e.g., sodium bicarbonate) . The reaction proceeds in anhydrous DMF at 0–4°C to suppress racemization, yielding this compound with >98% purity after precipitation in cold ether .
Table 1: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
Imidazole protection | 4-Methyltrityl chloride, DIPEA, DMF, 25°C | Shield τ-nitrogen |
Fmoc incorporation | Fmoc-Cl, NaHCO₃, DMF, 0–4°C | Protect α-amino group |
Purification | Ether precipitation, HPLC | Isolate product |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-NMR (DMSO-d₆) reveals diagnostic signals: δ 7.80–7.30 (m, Fmoc aromatic protons), δ 7.10–6.90 (m, Mtt aromatic protons), and δ 4.30 (t, α-CH) . The absence of peaks near δ 5.0 confirms complete Mtt protection of the imidazole .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 12.5 min, confirming homogeneity . Impurities, such as residual histidine or mono-protected intermediates, are detectable at <0.5% .
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) gives an [M+H]⁺ ion at m/z 634.73, matching the theoretical mass . Fragmentation patterns confirm the Mtt and Fmoc groups’ presence.
Optimization of Synthesis
Minimizing Racemization
Racemization at the histidine α-carbon is a critical concern. Using pre-activated Fmoc-Cl and maintaining low temperatures (0–4°C) reduces epimerization to <0.1% . Coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) further enhance efficiency .
Deprotection and Scavenging
During SPPS, the Mtt group is removed with 1–3% trifluoroacetic acid (TFA) in dichloromethane (DCM), while the Fmoc group requires 20% piperidine in DMF . Scavengers like methoxyamine are added during Mtt deprotection to trap formaldehyde byproducts, preventing alkylation of sensitive residues (e.g., tryptophan) .
Table 2: Deprotection Conditions for Common Protecting Groups
Group | Reagent | Time (min) | Temperature (°C) |
---|---|---|---|
Fmoc | 20% piperidine/DMF | 10–30 | 15–25 |
Mtt | 1–3% TFA/DCM | 5–15 | 25 |
Trt | 90% TFA/water | 30–60 | 25 |
Applications in Peptide Synthesis
This compound is widely used in SPPS for synthesizing histidine-rich peptides, such as zinc finger domains or antimicrobial peptides . Its orthogonal protection allows sequential deprotection: the Mtt group is cleaved first to expose the imidazole for metal coordination or crosslinking, followed by Fmoc removal for chain elongation .
Challenges and Solutions
Solubility Issues
Despite the Mtt group’s lipophilicity, prolonged storage in DMF can lead to precipitation. Sonication or adding 1–5% acetic acid restores solubility .
Byproduct Formation
Formaldehyde release during Mtt deprotection can alkylate side chains. Co-treatment with 2% triisopropylsilane (TIS) in TFA/DCM quenches reactive intermediates .
Analyse Des Réactions Chimiques
Structural Features and Reactivity
Fmoc-His(Mtt)-OH (, MW 633.7 g/mol ) incorporates two orthogonal protecting groups:
-
Fmoc : Removed under basic conditions (e.g., piperidine) during SPPS.
-
Mtt : A highly acid-labile group cleaved with trifluoroacetic acid (TFA) .
The Mtt group’s placement on the τ-nitrogen leaves the π-nitrogen exposed, which can influence racemization during activation (see Section 2). Its acid lability (∼3× faster cleavage than Trt ) enables selective deprotection in multi-step syntheses.
Racemization During Coupling Reactions
Histidine derivatives are prone to racemization due to imidazole-mediated deprotonation of the α-hydrogen. Comparative studies reveal:
Derivative | Racemization (%) at 25°C | Racemization (%) at 80°C |
---|---|---|
Fmoc-His(Trt)-OH | 7.8 | 16.6 |
Fmoc-His(MBom)-OH | 0.3 | 0.8 |
This compound* | ~5–10 (estimated) | ~15–20 (estimated) |
*Data inferred from structural analogs . The Mtt group, like Trt, provides limited protection against racemization compared to π-nitrogen-protected derivatives (e.g., MBom).
Deprotection Reactions and Conditions
The Mtt group is cleaved under mild acidic conditions, enabling orthogonal deprotection:
Protecting Group | Cleavage Reagent | Time |
---|---|---|
Mtt | 1–2% TFA in DCM | 5–10 min |
Trt | 20–30% TFA in DCM | 30–60 min |
MBom | TFA/water/triisopropylsilane | 2–3 hr |
This selectivity allows sequential removal of Mtt before global deprotection of other acid-labile groups (e.g., tBu or Boc) .
Solubility and Handling Considerations
Applications De Recherche Scientifique
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-His(Mtt)-OH is predominantly used in solid-phase peptide synthesis, allowing for the precise incorporation of histidine residues into peptide chains. The Fmoc group facilitates selective deprotection and subsequent coupling of amino acids, while the Mtt group protects the imidazole nitrogen from unwanted reactions during synthesis. This dual protection is crucial for maintaining the integrity of peptide sequences, particularly those involving complex structures.
High Fidelity and Low Racemization
Research indicates that this compound exhibits high fidelity during coupling reactions with other amino acids, resulting in low racemization rates. This characteristic is essential for synthesizing peptides that require specific stereochemistry, which is often critical for their biological activity.
Biological Research
Enzyme-Substrate Interactions
Peptides synthesized using this compound are employed to study enzyme-substrate interactions. Histidine residues play a pivotal role in many enzymes' active sites, influencing their catalytic mechanisms. Understanding these interactions can lead to insights into enzyme functionality and regulation.
Receptor Binding Studies
Histidine's unique properties allow it to participate in receptor binding studies, where its imidazole side chain can coordinate with metal ions or interact with other biomolecules. This application is particularly relevant in drug design and development, where understanding binding affinities can inform therapeutic strategies.
Medicinal Chemistry
Therapeutic Agent Development
Peptides containing histidine residues are increasingly utilized in developing therapeutic agents, including enzyme inhibitors and antimicrobial peptides. The ability to synthesize these peptides with high purity using this compound enhances their potential as drug candidates.
Diagnostic Applications
In addition to therapeutic uses, peptides synthesized with this compound are also employed in diagnostic assays. The specificity and stability of histidine-containing peptides make them suitable for various tests and analyses in clinical settings.
Industrial Applications
Pharmaceutical Manufacturing
The pharmaceutical industry utilizes this compound for large-scale peptide synthesis. Automated peptide synthesizers facilitate the production of high-quality peptides necessary for drug formulation and testing .
Production of Diagnostic Peptides
Furthermore, this compound plays a role in producing diagnostic peptides used in assays across various medical fields, enhancing the reliability and efficacy of diagnostic tests.
Mécanisme D'action
The mechanism of action of Fmoc-His(Mtt)-OH is primarily related to its role in peptide synthesis. The Fmoc and Mtt protecting groups prevent unwanted side reactions during the synthesis process, ensuring that the histidine residue is correctly incorporated into the peptide chain. The Fmoc group is removed by base treatment, exposing the amino group for further coupling reactions. The Mtt group is removed by acid treatment, freeing the imidazole side chain for participation in biochemical interactions.
Comparaison Avec Des Composés Similaires
Key Derivatives and Their Properties
The table below summarizes critical parameters for Fmoc-His(Mtt)-OH and analogous histidine derivatives:
Racemization Tendencies
- Fmoc-His(Trt)-OH : Exhibits significant racemization under elevated temperatures (7.8% with 5-min preactivation; 16.6% under microwave heating at 80°C) . Optimized coupling conditions (e.g., DIC/HOBt at ambient temperature) mitigate this but require careful handling .
- Fmoc-His(Boc)-OH : Shows 1–2% epimerization in green solvents like DMSO/2-MeTHF, making it preferable for environmentally friendly protocols .
- Fmoc-His(MBom)-OH : Demonstrates superior stereochemical integrity (0.3–0.8% racemization) but is costly and associated with side reactions (e.g., incomplete deprotection) .
Solubility and Compatibility
- Fmoc-His(Boc)-OH : Fully soluble in binary green solvents, enabling sustainable SPPS workflows .
- Fmoc-His(Trt)-OH: Limited solubility in non-polar solvents complicates its use in green chemistry applications .
- This compound : Moderate solubility inferred from its structural similarity to Trt derivatives; however, its acid sensitivity allows integration into multi-step syntheses without harsh conditions .
Deprotection Strategies
- Mtt Group : Cleaved under mild acidic conditions (1–2% TFA), preserving acid-labile residues like Ser(PO₃) or Thr(PO₃) .
- Trt Group : Requires stronger TFA concentrations (20–50%), risking damage to sensitive motifs .
- Boc Group : Removed via TFA but offers orthogonal compatibility with Fmoc-based strategies .
Activité Biologique
Fmoc-His(Mtt)-OH is a protected derivative of histidine, characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a 4-methyltrityl (Mtt) group at the imidazole side chain. This compound is predominantly used in solid-phase peptide synthesis (SPPS), facilitating the incorporation of histidine into peptides while protecting its reactive groups during synthesis. The biological activity of peptides synthesized with this compound is significant, particularly in enzyme-substrate interactions, receptor binding, and signal transduction pathways.
The synthesis of this compound involves several chemical reactions, primarily focused on deprotection and coupling reactions. The Fmoc group can be removed using piperidine, while the Mtt group is typically deprotected using trifluoroacetic acid (TFA) under mild conditions. This selective deprotection is crucial for introducing modifications or forming specific disulfide bonds in complex peptide sequences.
Table 1: Summary of Chemical Reactions Involved
Reaction Type | Reagents Used | Purpose |
---|---|---|
Deprotection | Piperidine | Removal of Fmoc group |
Deprotection | TFA | Removal of Mtt group |
Coupling | DIC, HOBt | Formation of peptide bonds |
Biological Activity
Peptides synthesized using this compound exhibit various biological activities due to the unique properties of histidine. Histidine residues are known for their role in enzyme catalysis and metal ion coordination, making them essential in many biochemical processes.
The biological activity of peptides containing histidine is often attributed to:
- Enzyme Catalysis : Histidine residues frequently participate in enzyme active sites, facilitating substrate binding and catalysis.
- Metal Ion Coordination : The imidazole side chain can coordinate metal ions, which are critical for the function of many metalloenzymes.
- Signal Transduction : Peptides with histidine can act as signaling molecules or as part of larger signaling pathways.
Case Studies and Research Findings
- Cytotoxicity Studies : Research has demonstrated that peptides synthesized with this compound exhibit varying levels of cytotoxicity against different cancer cell lines. For instance, linear and cyclic analogues derived from these peptides showed significant cytotoxic effects against HepG2 and HT-29 cell lines, indicating their potential as therapeutic agents .
- Therapeutic Applications : Peptides containing histidine have been utilized in drug development, particularly in creating enzyme inhibitors and antimicrobial peptides. For example, studies have shown that histidine-rich peptides can enhance the efficacy of chemotherapeutic agents such as methotrexate by improving cellular uptake without eliciting an immune response .
- Signal Pathway Analysis : In a study investigating the role of histidine-containing peptides in signal transduction, it was found that these peptides could modulate cytokine release profiles, which are critical in inflammatory responses .
Q & A
Q. What is the role of the Mtt protecting group in Fmoc-His(Mtt)-OH during solid-phase peptide synthesis (SPPS)?
The Mtt (4-methyltrityl) group protects the imidazole side chain of histidine, preventing undesired side reactions during peptide elongation. This protection is critical in minimizing interference during coupling steps, particularly in complex sequences. The Mtt group is selectively removable under mild acidic conditions (e.g., 1% TFA in DCM), enabling orthogonal deprotection strategies in multi-step syntheses .
Q. How can researchers detect and quantify racemization of this compound during SPPS?
Racemization is typically analyzed using reverse-phase HPLC coupled with chiral chromatography or LC-MS. For example, studies have shown that this compound exhibits 1–2% epimerization in DMF or DMSO/2-MeTHF (3:7) under standard coupling conditions. Researchers should monitor post-synthesis peptides for stereochemical integrity, especially when histidine residues are in conformationally sensitive regions .
Q. What experimental strategies suppress racemization of this compound during activation and coupling?
Key methodologies include:
- Pre-activation minimization : Prolonged pre-activation of this compound with carbodiimides (e.g., DIC) increases racemization. In situ activation protocols are preferred .
- Design of Experiments (DOE) : Taguchi DOE models identify optimal parameters (e.g., coupling time, temperature, and solvent composition) to reduce racemization. For example, coupling at ≤25°C with 0.1 M Oxyma Pure in DMF reduces epimerization to <0.5% .
- Alternative coupling reagents : PyBOP or COMU may reduce racemization compared to DIC/Oxyma systems .
Q. How do solvent systems influence the stability and coupling efficiency of this compound?
Solvent polarity and composition significantly impact solubility and racemization:
- Binary green solvents : DMSO/2-MeTHF (3:7) reduces racemization (1–2%) compared to DMF while maintaining coupling efficiency .
- Avoiding high-polarity solvents : DMF and NMP may exacerbate racemization due to prolonged carboxylate activation.
- Temperature control : Coupling at ≤25°C in DCM/2-MeTHF mixtures minimizes side reactions .
Q. What are the trade-offs between using this compound and Fmoc-His(Boc)-OH in SPPS?
- Racemization resistance : Fmoc-His(Boc)-OH shows lower racemization (≤0.5%) under high-temperature conditions (50°C) due to steric hindrance from the Boc group .
- Deprotection selectivity : Mtt allows selective removal without disturbing acid-labile Boc groups, enabling sequential deprotection in multi-protected sequences .
- Solubility : Fmoc-His(Boc)-OH has superior solubility in green solvents, whereas this compound may require DMF for full dissolution .
Q. How can researchers optimize the integration of this compound into minimal-protection SPPS (MP-SPPS) strategies?
MP-SPPS aims to reduce side-chain protections. For histidine:
- Use this compound with Oxyma Pure/DIC in DMSO/2-MeTHF to couple unprotected arginine and histidine residues.
- Post-coupling, selectively remove the Mtt group with 1% TFA to avoid global deprotection .
Q. What analytical challenges arise during purification of peptides containing this compound-derived racemic impurities?
- Chromatographic co-elution : Racemized His residues (e.g., D-His) often co-elute with target peptides, requiring chiral stationary phases or ion-pairing reagents for resolution.
- Mass spectrometry limitations : MS cannot distinguish epimers; orthogonal methods like NMR or enzymatic digestion are necessary .
Q. How does the molecular structure of this compound influence its reactivity in SPPS?
- Steric hindrance : The bulky Mtt group reduces nucleophilic reactivity at the imidazole ring, minimizing side reactions during coupling.
- Carboxylate activation : The unprotected α-carboxylic acid requires careful activation to avoid over-activation, which accelerates racemization .
Q. What are the implications of Nα-DIC-endcapping side reactions when using this compound?
Nα-DIC-endcapping occurs when unreacted amino groups are blocked by DIC byproducts, halting chain elongation. Mitigation strategies include:
- Controlled stoichiometry : Use a 3:1 molar excess of amino acid to resin-bound peptide.
- Short activation times : Limit pre-activation to <2 minutes to reduce DIC byproduct formation .
Q. How can researchers validate the enantiomeric purity of this compound before synthesis?
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCIIYDYLYWEU-LHEWISCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568888 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133367-34-7 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.